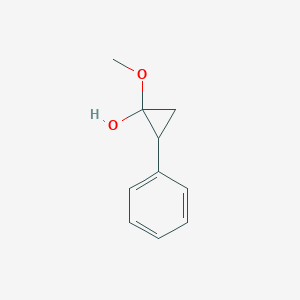

Cyclopropanol, 1-methoxy-2-phenyl-

Description

Significance of Cyclopropanol (B106826) Derivatives in Contemporary Organic Synthesis

Cyclopropanol derivatives are highly valued as three-carbon (C3) synthons in organic synthesis. rsc.orgresearchgate.net Their utility stems from their ability to undergo a variety of transformations, including ring-opening reactions and reactions that retain the cyclopropane (B1198618) ring. researchgate.net This reactivity allows for the stereoselective and stereoretentive synthesis of complex molecules, making them crucial intermediates in asymmetric synthesis. researchgate.net The presence of an oxygen substituent on the cyclopropane ring, as seen in cyclopropanols, activates the ring for cleavage under mild conditions, a process driven by the release of ring strain. researchgate.net This unique reactivity profile has led to their use in the synthesis of a wide array of organic compounds, including natural products and pharmaceuticals. rsc.orgresearchgate.net The cyclopropane motif itself is a significant feature in many drug compounds, highlighting the importance of developing synthetic routes to these structures. nih.gov

The versatility of cyclopropanols is further demonstrated by their ability to serve as precursors to various reactive intermediates. For instance, they can be converted into metal homoenolates or β-keto radicals, which can then participate in a range of carbon-carbon bond-forming reactions. rsc.org This diverse reactivity, coupled with the increasing availability of methods for their preparation, has solidified the position of cyclopropanol derivatives as indispensable tools in the modern synthetic chemist's arsenal. researchgate.netrsc.org

Overview of Cyclopropane Ring Strain and its Chemical Implications for Cyclopropanol, 1-methoxy-2-phenyl-

The chemistry of cyclopropane and its derivatives is dominated by the concept of ring strain. This strain arises from two main factors: angle strain and torsional strain. utexas.edu In cyclopropane, the carbon-carbon-carbon bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.org This deviation, known as angle strain, results in poor overlap of the hybrid orbitals forming the carbon-carbon sigma bonds, creating what are often referred to as "banana bonds". chemistryschool.net Additionally, the planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, leading to torsional strain. utexas.educhemistryschool.net

The total ring strain in cyclopropane is estimated to be around 28 kcal/mol, which substantially weakens the carbon-carbon bonds. utexas.edu This inherent strain makes the cyclopropane ring susceptible to cleavage, a characteristic that is central to the reactivity of Cyclopropanol, 1-methoxy-2-phenyl-. The presence of the hydroxyl and methoxy (B1213986) groups on the same carbon atom in this specific molecule further influences its reactivity. The oxygen atom can act as an electron donor, facilitating ring-opening reactions under milder conditions than in unsubstituted cyclopropane. researchgate.net These reactions are often driven by the release of the ~28 kcal/mol of ring strain energy. researchgate.net

The phenyl group at the C2 position also plays a crucial role. It can stabilize reactive intermediates, such as radicals or cations, that may form during ring-opening processes, thereby influencing the regioselectivity and stereoselectivity of the reactions. The interplay of the inherent ring strain and the electronic effects of the substituents makes Cyclopropanol, 1-methoxy-2-phenyl- a particularly interesting and reactive synthon.

Historical Development of Cyclopropanol Utilization as Synthons in Organic Research

The journey of cyclopropanols from laboratory curiosities to valuable synthetic intermediates has been a gradual but significant one. The first synthesis of the parent cyclopropanol was reported accidentally by Magrane and Cottle in 1942. pitt.edu However, it was not until the 1960s and 1970s that the synthetic potential of cyclopropanes as building blocks began to be systematically explored by prominent chemists. wiley-vch.de

Early methods for synthesizing cyclopropanols included the reaction of epichlorohydrins with Grignard reagents and the hydrolysis of cyclopropyl (B3062369) vinyl ethers or acetates. pitt.edu The discovery that the strained carbon-carbon bonds of cyclopropanols could be cleaved by electrophiles opened the door to their use as three-carbon synthons. pitt.edu This "cyclopropane trick," as it was sometimes called, allowed for a "reactivity umpolung" where the normal polarity of a functional group is inverted. wiley-vch.de

Structure

3D Structure

Properties

CAS No. |

56955-33-0 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-methoxy-2-phenylcyclopropan-1-ol |

InChI |

InChI=1S/C10H12O2/c1-12-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |

InChI Key |

UUFYKYURZWRSFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC1C2=CC=CC=C2)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactivity and Transformations of Cyclopropanol, 1 Methoxy 2 Phenyl

Fundamental Mechanisms of Cyclopropanol (B106826) Ring Opening

The reactivity of cyclopropanols is dominated by ring-opening reactions that relieve the inherent strain of the three-membered ring. These transformations can be initiated by a range of reagents, including electrophiles, transition and non-transition metal salts, and strong bases. For 1-methoxy-2-phenyl-cyclopropanol, the primary mechanistic pathways involve either heterolytic or homolytic cleavage of the cyclopropane (B1198618) ring. Heterolytic cleavage, often facilitated by metal catalysts, leads to the formation of metal homoenolates. In contrast, homolytic cleavage, typically initiated by one-electron oxidants, generates β-keto radical intermediates. The presence of the C1-methoxy and C2-phenyl substituents significantly influences the regioselectivity of these ring-opening events.

Generation of Metal Homoenolates

Metal homoenolates are valuable synthetic intermediates that act as β-acyl carbanion equivalents, enabling umpolung reactivity for the synthesis of β-functionalized carbonyl compounds. The g nih.govnih.goveneration of metal homoenolates from cyclopropanols is a key transformation that leverages the ring strain of the cyclopropyl (B3062369) group. The p nih.govrocess generally involves the coordination of a metal species to the hydroxyl group, forming a metal alkoxide. This is followed by a ring-opening reaction where a C-C bond of the cyclopropane ring cleaves, transferring the bonding electrons to form a metal-carbon bond at the β-position relative to the carbonyl group.

For 1-methoxy-2-phenyl-cyclopropanol, the cleavage is regioselective due to the electronic effects of the substituents. The bond between the highly substituted C1 (bearing the methoxy (B1213986) and hydroxyl groups) and the phenyl-substituted C2 is typically cleaved. This regioselectivity is crucial for predicting the structure of the resulting products.

Various transition metal complexes are effective in promoting the ring-opening of cyclopropanols to generate metal homoenolates. Lewis nih.govacs.org acidic transition metals such as titanium, niobium, and cobalt can facilitate this transformation. For i acs.orgresearcher.lifenstance, the reaction of a siloxycyclopropane with titanium tetrachloride (TiCl₄) produces a stable titanium homoenolate complex. While acs.org specific studies on 1-methoxy-2-phenyl-cyclopropanol are not prevalent, the general mechanism involves the Lewis acidic metal center coordinating to the oxygen atom of the hydroxyl group. This coordination enhances the electrophilicity of the cyclopropane ring and facilitates the cleavage of a C-C bond. The resulting organometallic species is a transition metal homoenolate, which can then be trapped by various electrophiles. Cobalt catalysts, for example, have been shown to promote ring-opening couplings between cyclopropanols and alkynes, proceeding through a homoenolate intermediate.

Ta nih.govble 1: Examples of Transition Metals Used in Cyclopropanol Ring-Opening

| Metal Complex | Substrate Type | Intermediate | Application | Citation |

| TiCl₄ | Siloxycyclopropanes | Titanium Homoenolate | C-C bond formation | |

| N acs.orgbCl₄ | Siloxycyclopropanes | Niobium Homoenolate | C-C bond formation | |

| C acs.orgo(acac)₂ | 1,2-disubstituted cyclopropanols | Cobalt Homoenolate | Regioselective cleavage to enones | |

| R researcher.lifeh(I)/Rh(II) | Allylic cyclopropenecarboxylates | 2-Allyloxyfuran | Tandem Ring expansion/-Sigma chemrxiv.orgchemrxiv.orgtropic Rearrangements |

6]r> This table presents examples of transition metal complexes used to promote ring-opening reactions in cyclopropane derivatives, illustrating the formation of homoenolate-type intermediates.[

Organozinc reagents are particularly effective in promoting the regioselective ring-opening of cyclopropanols to furnish α-substituted ketones. The r nih.goveaction is believed to proceed through the formation of a zinc homoenolate. The mechanism begins with the reaction of the cyclopropanol with a dialkylzinc reagent (e.g., Et₂Zn), which generates a zinc alkoxide intermediate and an alkane byproduct. This nih.govnih.govzinc alkoxide then undergoes a ring-opening rearrangement to form a zinc homoenolate. This nih.govprocess is distinct from other metal-catalyzed reactions and offers a pathway to functionalized zinc homoenolates that can be utilized in subsequent C-C bond-forming reactions. Mecha nih.govnih.govnistic studies suggest that an "enolized homoenolate" can also be generated, which acts as a key bis-nucleophilic species.

The chemrxiv.orgresearchgate.netreaction of 1-phenylcyclopropanol with Morita–Baylis–Hillman (MBH) carbonates, catalyzed by a zinc aminoalkoxide system, proceeds through a zinc homoenolate intermediate. This chemrxiv.orgresearchgate.netreaction showcases the ability of zinc catalysts to mediate complex transformations involving cyclopropanol ring-opening and subsequent functionalization.

Formation of β-Keto Radicals

An alternative mechanistic pathway for the transformation of cyclopropanols involves the formation of β-keto radicals. This mdpi.compathway is typically accessed under oxidative conditions and provides a complementary method to the homoenolate route for the functionalization of the β-carbon. The process is initiated by a single-electron transfer (SET) from the cyclopropanol to an oxidant, generating a cyclopropoxy radical. This radical intermediate is highly unstable and rapidly undergoes β-scission of one of the cyclopropane C-C bonds to form a more stable, open-chain β-keto radical. This researcher.liferadical can then be trapped by various radical acceptors or participate in cyclization reactions.

Metal salts, particularly those with high oxidation potentials such as manganese(III) and silver(I), are commonly used to generate β-keto radicals from cyclopropanols. For e researcher.lifemdpi.comxample, manganese(III) tris(pyridine-2-carboxylate) or silver(I) nitrate (B79036) (AgNO₃) in the presence of an oxidant like potassium persulfate (K₂S₂O₈) can effect the one-electron oxidation of cyclopropanols.

The researcher.lifemdpi.comproposed mechanism with AgNO₃/K₂S₂O₈ involves the initial generation of a sulfate (B86663) radical anion from persulfate, which then abstracts a hydrogen atom from the cyclopropanol's hydroxyl group, or the direct oxidation by Ag(II) formed in situ. This researcher.lifeforms a cyclopropoxy radical, which subsequently opens to the β-keto radical. The regioselectivity of the ring opening is governed by the stability of the resulting radical. For 1-methoxy-2-phenyl-cyclopropanol, cleavage of the C1-C2 bond would be expected to yield a stable benzylic radical. These β-keto radicals are versatile intermediates for C-C bond formation, for instance, in additions to quinones.

Ta mdpi.comble 2: Metal Salts for Oxidative Ring-Opening of Cyclopropanols

| Metal Salt / Oxidant | Substrate Type | Intermediate | Application | Citation |

| Mn(pic)₃ | Cyclopropanols | β-Keto Radical | Intermolecular addition to olefins | |

| A mdpi.comgNO₃ / K₂S₂O₈ | Cyclopropanols | β-Keto Radical | Addition to quinones | |

| M researcher.lifemdpi.comn(acac)₃ | Bicyclic cyclopropanols | β-Keto Radical | Synthesis of azabicyclic frameworks | |

| C mdpi.como(acac)₂ / Air | 1,2-disubstituted cyclopropanols | Radical Intermediate | Conversion to linear enones |

4]r> This table summarizes various metal salts used as oxidants to generate β-keto radicals from cyclopropanols and their subsequent applications.[

Cyclopropyl–Allyl Rearrangements

Cyclopropyl–allyl rearrangements represent another class of transformations for cyclopropane derivatives, driven by the release of ring strain. However, for cyclopropanols like 1-methoxy-2-phenyl-cyclopropanol, this type of rearrangement is less commonly documented compared to pathways involving homoenolates or β-keto radicals. Such rearrangements typically require specific functionalities adjacent to the cyclopropane ring, such as a vinyl group (as in vinylcyclopropane (B126155) rearrangements) or other activating groups that facilitate a concerted pericyclic reaction or a stepwise process through a carbocationic intermediate.

While direct cyclopropyl–allyl rearrangements of the parent 1-methoxy-2-phenyl-cyclopropanol are not a primary reported pathway, related transformations can occur under certain conditions. For example, acid-catalyzed reactions can lead to ring-opened products via carbocationic intermediates, which might then rearrange. However, these often lead to products like β,γ-unsaturated ketones rather than a simple allyl structure. The Cloke–Wilson rearrangement describes the thermal or Lewis acid-catalyzed isomerization of cyclopropyl ketones or aldehydes into dihydrofurans, which is a type of ring-expansion rearrangement rather than a cyclopropyl-allyl rearrangement. The r nih.goveactivity of the title compound is dominated by the cleavage of the C1-C2 bond to form stabilized intermediates (homoenolates or radicals), which are generally more favorable pathways than those leading to a cyclopropyl-allyl rearrangement.

Semipinacol Rearrangements to Cyclobutanones

The semipinacol rearrangement is a well-established reaction in organic synthesis for the expansion of small rings. In the context of cyclopropanols, this rearrangement provides an efficient route to substituted cyclobutanones. This transformation is typically promoted by acid or electrophiles, which activate the hydroxyl group, facilitating a 1,2-migration of one of the cyclopropane ring carbons. acs.orgresearchgate.net This process leads to the formation of a more stable four-membered ring system.

The reaction is initiated by the protonation or electrophilic activation of the hydroxyl group on the cyclopropanol. This is followed by the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring, leading to a carbocationic intermediate. Subsequently, a 1,2-alkyl shift occurs, resulting in ring expansion to a cyclobutanone (B123998). The regioselectivity of the bond cleavage and the subsequent rearrangement are influenced by the substituents on the cyclopropane ring. In the case of 1-methoxy-2-phenyl-cyclopropanol, the presence of the phenyl group can influence the migratory aptitude of the adjacent carbon atoms. researchgate.net

A catalytic protio-semipinacol ring-expansion has been developed for the highly enantioselective conversion of tertiary vinyl cyclopropanols into cyclobutanone products bearing alpha-quaternary stereogenic centers. researchgate.net This highlights the potential for stereocontrolled synthesis of complex cyclobutanone structures through this rearrangement.

Detailed Mechanistic Pathways in Catalytic Reactions

The reactivity of cyclopropanol, 1-methoxy-2-phenyl- can be further exploited through the use of transition metal catalysts. Copper and cobalt complexes, in particular, have been shown to effectively mediate ring-opening and cycloaddition reactions, proceeding through distinct mechanistic pathways.

Copper-Catalyzed Ring Opening Mechanisms

Copper catalysts are effective in promoting the ring-opening of cyclopropanols, often leading to the formation of β-functionalized ketones. These reactions can proceed through radical or organometallic intermediates, depending on the specific copper salt and reaction conditions employed. beilstein-journals.orgnih.govrsc.org

Copper(II) salts can promote the oxidative ring-opening of cyclopropanol derivatives to form enones. beilstein-journals.org The reaction is thought to proceed via a single electron transfer (SET) from the cyclopropanol to the copper(II) species, generating a radical cation. Subsequent C-C bond cleavage leads to a β-keto radical, which can then be oxidized to a β-keto cation. Deprotonation of this intermediate furnishes the corresponding enone. beilstein-journals.org The regioselectivity of the ring-opening can be influenced by the structure of the cyclopropanol and the counter-anion of the copper(II) salt. beilstein-journals.org

The radical intermediates generated during the copper-catalyzed ring-opening of cyclopropanols can participate in further reactions. For instance, in the presence of suitable radical acceptors, intermolecular conjugate addition can occur. Furthermore, if the cyclopropanol substrate contains an appropriately positioned unsaturated moiety, intramolecular radical cyclization can take place. beilstein-journals.orglibretexts.org These radical cascade reactions provide a powerful tool for the construction of complex cyclic and polycyclic systems. beilstein-journals.org The competition between direct oxidation to the enone and radical trapping pathways is influenced by the reaction conditions and the nature of the radical intermediate. beilstein-journals.org

Cobalt-Catalyzed Ring Opening and Cycloaddition Mechanisms

Cobalt catalysts offer a distinct reactivity profile for the transformation of cyclopropanols, often proceeding through the formation of cobalt homoenolate intermediates. nih.govresearchgate.netrsc.orgntu.edu.sg These intermediates are highly reactive and can participate in a variety of coupling and cycloaddition reactions. acs.orgresearchgate.net

The catalytic cycle of cobalt-mediated reactions of cyclopropanols is believed to commence with the formation of a cobalt cyclopropoxide species. nih.govrsc.org This is typically achieved by the reaction of the cyclopropanol with a low-valent cobalt complex in the presence of a base. The cobalt cyclopropoxide then undergoes a β-carbon elimination, leading to the ring-opening of the cyclopropane and the formation of a cobalt homoenolate intermediate. nih.govresearchgate.netrsc.orgntu.edu.sg This key intermediate can be viewed as a β-metallocarbonyl species and exhibits umpolung reactivity, making it a versatile synthon in organic synthesis. researchgate.net The formation of the cobalt homoenolate is a crucial step that enables a range of subsequent transformations. nih.govresearchgate.netrsc.orgntu.edu.sg

The following table summarizes the key intermediates in cobalt-catalyzed reactions:

| Intermediate | Description |

| Cobalt Cyclopropoxide | Formed from the reaction of the cyclopropanol with a cobalt catalyst and a base. |

| Cobalt Homoenolate | Generated via β-carbon elimination from the cobalt cyclopropoxide, leading to ring-opening. This species is a key reactive intermediate. |

These cobalt-catalyzed reactions have been successfully applied to formal [3+2] cycloadditions with allenes and alkynes, affording cyclopentanol (B49286) and cyclopentenol (B8032323) derivatives with high regio- and diastereoselectivity. nih.govacs.org The chemoselectivity of these reactions can often be controlled by the choice of solvent and other reaction parameters. nih.govresearchgate.netrsc.orgntu.edu.sg

Alkyne Insertion and Alkenylcobalt Intermediates

Cobalt-diphosphine catalysts have been shown to effectively promote the ring-opening coupling reactions between cyclopropanols and unactivated internal alkynes. researchgate.netntu.edu.sg These reactions can be directed to selectively produce either β-alkenyl ketones or multisubstituted cyclopentenol derivatives with good yields and high regioselectivity. researchgate.netntu.edu.sg The choice of solvent plays a crucial role in determining the reaction outcome. researchgate.netntu.edu.sg

The proposed mechanism for these transformations involves several key steps. Initially, the cobalt catalyst facilitates the ring opening of the cyclopropanol to form a cobalt homoenolate intermediate. researchgate.netntu.edu.sg This is followed by the migratory insertion of the alkyne into the cobalt-carbon bond, leading to the formation of an alkenylcobalt species. researchgate.netntu.edu.sg The final product is then formed through either protodemetalation or intramolecular carbonyl addition of this alkenylcobalt intermediate. researchgate.netntu.edu.sg Density functional theory (DFT) calculations have supported the feasibility of these proposed steps, indicating that the alkyne insertion step has a higher activation barrier compared to the ring-opening and intramolecular carbonyl addition steps. ntu.edu.sg

These cobalt-catalyzed reactions represent a significant advancement in the intermolecular coupling of cyclopropanols with unactivated internal alkynes, providing novel synthetic routes to γ,δ-unsaturated ketones and cyclopentenols. researchgate.net

Palladium-Catalyzed Ring Opening and Isomerization

Palladium catalysts are widely used to facilitate the C-C bond activation of strained ring systems like cyclopropanols. chemrxiv.org The ring-opening of cyclopropanols in the presence of a palladium catalyst typically proceeds through a β-carbon elimination pathway. chemrxiv.org This process leads to the formation of palladium homoenolates, which can then participate in cross-coupling reactions with various electrophiles, such as aryl halides, to produce ketones and spiro lactones. chemrxiv.org

A plausible catalytic cycle for these reactions begins with the oxidative addition of the O-H bond of the cyclopropanol to a palladium(0) species. chemrxiv.org This is followed by the key ring-opening step to generate the palladium homoenolate intermediate. Subsequent reaction with an electrophile and reductive elimination yields the final product and regenerates the active palladium(0) catalyst.

In the context of palladium-catalyzed reactions of functionalized cyclopropanes, "metal-walk" or palladium migration phenomena can occur. While not explicitly detailed for 1-methoxy-2-phenyl-cyclopropanol in the provided search results, the concept involves the movement of the palladium catalyst along a carbon chain. In related systems, such as the dearomative [4+3] cyclization of anthranils with vinylcyclopropanes, palladium catalysis is crucial for the desired transformation. chemrxiv.org The interaction of the cyclopropyl moiety with a carbon-metal bond can lead to the formation of intermediate palladacycles, which are key to the observed reactivity. researchgate.net

Silver-Catalyzed Radical Ring-Opening Pathways

Silver catalysts can promote the ring-opening of cyclopropanols through a radical-mediated pathway. rsc.org For instance, a silver-catalyzed reaction of cyclopropanols with sulfonyl oxime ethers has been developed to synthesize γ-keto oxime ethers under mild conditions. rsc.org Mechanistic studies suggest that the reaction proceeds via a radical mechanism. rsc.org In a related process, silver-catalyzed ring-opening of cycloalkanols has been utilized for the synthesis of distal acylphosphine oxides, which involves the cross-coupling of alkyl and phosphorous-centered radicals. rsc.org

Rhodium-Catalyzed Ring Opening

Rhodium(I) catalysts are effective in promoting the asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids as nucleophiles. nih.gov While the specific substrate 1-methoxy-2-phenyl-cyclopropanol is not mentioned, the general mechanism for donor-acceptor cyclopropanes involves the formation of a 1,3-dipolar zwitterionic synthon. nih.gov These reactions can lead to the formation of chiral branched products with high regioselectivity and enantioselectivity. nih.gov The addition of additives like Zn(OTf)₂ can play a significant role by promoting the formation of the active rhodium-ligand complex and accelerating the reaction. nih.gov

Influence of Specific Catalysts and Additives in Directing Reactivity

The choice of catalyst and additives is paramount in controlling the reaction pathway of cyclopropanol transformations. For example, in cobalt-catalyzed reactions, the selection of the diphosphine ligand and the solvent determines whether the reaction yields a β-alkenyl ketone or a cyclopentenol. researchgate.netntu.edu.sg Similarly, in rhodium-catalyzed ring-openings, the use of specific chiral bisphosphine ligands is essential for achieving high enantioselectivity. nih.gov

Additives can also have a profound effect. In some palladium-catalyzed cross-coupling reactions, the presence of a base is crucial for the transmetalation step. mdpi.com In rhodium-catalyzed systems, a co-catalyst like Zn(OTf)₂ can facilitate the formation of the active catalytic species. nih.gov Furthermore, in cooperative N-heterocyclic carbene (NHC) and photoredox-catalyzed acylations of aryl cyclopropanes, both the NHC catalyst and the photocatalyst, along with a base and an additive like LiCl, are critical for the reaction to proceed efficiently. rsc.org

The nature of the ligands on the metal center can also direct the outcome of a reaction. For instance, in cobalt-NHC catalyzed functionalization of alkynes, a labile acetylacetonate (B107027) (acac) ligand promotes cyclotrimerization, while a more rigid pentamethylcyclopentadienyl (Cp*) ligand favors hydroboration. rsc.org

Kinetic Isotope Effect (KIE) Studies in Cyclopropanol Transformations

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step and the nature of transition states. nih.gov For instance, inverse secondary KIEs (kH/kD < 1) are often observed in reactions where the hybridization of a carbon atom changes from sp² to sp³ in the transition state. nih.gov

While specific KIE studies on 1-methoxy-2-phenyl-cyclopropanol were not found in the search results, the principles can be applied to its transformations. For example, in a hypothetical palladium-catalyzed ring-opening, measuring the KIE for the C-H bond cleavage at the 2-position could help determine if this bond is broken in the rate-determining step. Similarly, studying the KIE for the O-H bond activation could provide insights into the initial steps of the catalytic cycle.

In other systems, such as the [2+2] photocycloaddition of styrenes to C₆₀, intermolecular secondary KIEs have been used to support a stepwise mechanism involving an open intermediate in the rate-determining step. nih.gov The application of such techniques, including advanced methods like single-molecule KIE measurements, could provide deeper mechanistic understanding of the complex transformations of 1-methoxy-2-phenyl-cyclopropanol. pku.edu.cn

Advanced Reactivity and Transformative Pathways of Cyclopropanol, 1 Methoxy 2 Phenyl

Ring-Opening Transformations

The chemistry of 1-methoxy-2-phenylcyclopropanol is dominated by ring-opening transformations, a consequence of the significant strain within its three-membered ring. acs.orgrsc.org This process is typically initiated by a catalyst, which facilitates the cleavage of a carbon-carbon bond to form a reactive intermediate, most commonly a metal homoenolate. rsc.orgelsevierpure.comnih.gov This key intermediate is a versatile synthon, equivalent to a β-carbanion of a ketone, and can engage in a wide array of subsequent reactions.

Metal-catalyzed ring-opening allows cyclopropanols to couple with both electrophiles and nucleophiles, leading to the formation of various C-C bonds. acs.org The nature of the catalyst, whether it be rhodium, cobalt, copper, nickel, or silver, plays a crucial role in determining the reaction pathway and the final product. acs.orgnih.govrsc.org Furthermore, reaction conditions such as the solvent and the choice of coupling partner can exquisitely control the chemoselectivity, leading to divergent synthetic outcomes from a single cyclopropanol (B106826) precursor. rsc.org These transformations include cross-coupling reactions, alkylations, and acylations, providing access to complex molecular architectures such as β-substituted ketones and various heterocyclic systems. acs.orgrsc.org

A primary application of the ring-opening of 1-methoxy-2-phenylcyclopropanol is in the formation of new carbon-carbon bonds. Upon ring-opening, the resulting homoenolate intermediate can be trapped by a variety of carbon electrophiles. This strategy has been leveraged in numerous catalytic cross-coupling reactions to construct C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds.

The versatility of this approach is highlighted by the range of catalysts and coupling partners that can be employed. Catalytic systems based on rhodium, palladium, nickel, and copper have all been successfully used to mediate the coupling of cyclopropanol-derived homoenolates with partners like arenes, aryl bromides, and alkylboronates. acs.org These reactions often proceed with high efficiency and selectivity, providing streamlined access to structurally complex frameworks that are important in medicinal chemistry and materials science. researchgate.net

The cross-coupling of 1-methoxy-2-phenylcyclopropanol, via its ring-opened homoenolate, with various reaction partners is a powerful method for molecular construction. The choice of catalyst and coupling partner dictates the structure of the final product.

Cobalt-diphosphine catalysts effectively promote the divergent ring-opening coupling of cyclopropanols with internal alkynes. rsc.org This reaction can be selectively steered towards two different products: β-alkenyl ketones through a β-alkenylation pathway, or multisubstituted cyclopentenols via a [3+2] annulation. rsc.org The chemoselectivity between these two pathways is highly dependent on the reaction conditions, with the solvent being a key determining factor. rsc.org

The proposed mechanism for both transformations involves the initial ring-opening of a cobalt cyclopropoxide to form a cobalt homoenolate intermediate. This is followed by the migratory insertion of the alkyne into the cobalt-carbon bond, generating an alkenylcobalt species. From this common intermediate, the reaction can diverge. Protolysis leads to the β-alkenyl ketone, while an intramolecular addition of the alkenylcobalt species to the carbonyl group results in the cyclopentenol (B8032323) product. rsc.org

| Catalyst System | Coupling Partner | Solvent | Major Product Type | Selectivity Control |

|---|---|---|---|---|

| CoBr₂/dppe/Zn/DABCO | Internal Alkyne | DMSO | β-Alkenyl Ketone | Solvent choice promotes β-alkenylation. rsc.org |

| CoI₂/dppe/Zn/DABCO | Internal Alkyne | MeCN | Cyclopentenol | Solvent and cobalt salt choice favor [3+2] annulation. rsc.org |

Table 1: Divergent synthesis through cobalt-catalyzed ring-opening of cyclopropanols with alkynes. The reaction outcome is finely tuned by the choice of solvent and catalyst precursor. rsc.org

Copper-catalyzed ring-opening cross-coupling reactions of cyclopropanols with α-bromoesters provide access to either δ-ketoesters or γ-butyrolactones, particularly those containing all-carbon quaternary centers. This transformation showcases a divergent synthesis pathway where the reaction outcome can be controlled. The formation of an α,β-unsaturated enone intermediate is crucial for both product pathways. The γ-butyrolactone is thought to be formed through an intermolecular radical conjugate addition to this in-situ generated enone, followed by an intramolecular radical cyclization onto the ester carbonyl.

| Catalyst | Coupling Partner | Product Type | Key Intermediate | Proposed Mechanism Step |

|---|---|---|---|---|

| Copper | 2-Bromo-2,2-dialkyl ester | δ-Ketoester | α,β-Unsaturated enone | Contribution from enone intermediate formation. |

| Copper | 2-Bromo-2,2-dialkyl ester | γ-Butyrolactone | α,β-Unsaturated enone | Radical conjugate addition to enone, then intramolecular cyclization. |

Table 2: Divergent synthesis of δ-Ketoesters and γ-Butyrolactones via copper-catalyzed ring-opening of cyclopropanols with bromoesters.

A silver-catalyzed radical ring-opening reaction has been developed for the coupling of cyclopropanols with sulfonyl oxime ethers. rsc.org This method provides a direct route to synthesize γ-keto oxime ethers under mild conditions. rsc.org The reaction is proposed to proceed through a radical-mediated mechanism. rsc.org This transformation is valuable as it introduces a functionalized nitrogen-containing moiety three carbons away from a ketone, a structure of interest in medicinal chemistry. The reaction can proceed with stereoselectivity, particularly with substrates containing trifluoromethyl groups. rsc.org

| Catalyst | Coupling Partner | Product | Conditions | Key Features |

|---|---|---|---|---|

| Silver (Ag) | Sulfonyl Oxime Ether | γ-Keto Oxime Ether | Mild | Radical mechanism; provides moderate to good yields; can be stereoselective. rsc.org |

Table 3: Synthesis of γ-Keto Oxime Ethers from the reaction of cyclopropanols and sulfonyl oxime ethers. rsc.org

The homoenolate intermediate generated from the ring-opening of 1-methoxy-2-phenylcyclopropanol can react with various carbon electrophiles in processes that result in alkylation or acylation. A prominent example is the rhodium(III)-catalyzed oxidative coupling of cyclopropanols with arenes. acs.org In this reaction, the arene undergoes a C-H activation and couples with the cyclopropanol-derived fragment, resulting in the formation of β-aryl ketones. acs.org This transformation represents a formal alkylation of the arene partner.

The mechanism involves the formation of a rhodacycle intermediate from the arene, which then reacts with the cyclopropanol. A subsequent β-carbon elimination opens the ring to form a Rh(III) alkyl species, which upon reductive elimination yields the β-aryl ketone product. snnu.edu.cn This process broadens the scope of C-H activation chemistry to include strained rings as coupling partners. acs.org

| Catalyst System | Coupling Partner | Product Type | Transformation Type | Key Mechanistic Step |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ / CsOAc | Arene (e.g., O-methyl oximes) | β-Aryl Ketone | Alkylation of Arene | C-H activation and β-carbon elimination. acs.orgsnnu.edu.cn |

Table 4: Rhodium-catalyzed synthesis of β-Aryl Ketones via C-H activation and ring-opening of cyclopropanols. acs.org

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions with Various Partners

Transformations with Retention of the Cyclopropane (B1198618) Ring

Despite the high ring strain, it is possible to perform chemical transformations on cyclopropanol derivatives while preserving the three-membered ring. These reactions are valuable for introducing new functional groups and building molecular complexity directly on the cyclopropane scaffold.

The direct substitution of the hydroxyl group in cyclopropanols is challenging due to the propensity for ring-opening. acs.org However, innovative methods have been developed to achieve this transformation. A notable example is the zinc-mediated conversion of a cyclopropanol to a cyclopropylamine (B47189). acs.org This reaction takes advantage of the amphoteric nature of the intermediate zinc homoenolate. The electrophilicity of the aldehyde allows for condensation with a secondary amine, and the nucleophilicity of the carbon-zinc bond facilitates the ring closure, effectively replacing the hydroxyl group with an amino group while retaining the cyclopropane ring. acs.org

Direct C-H functionalization of cyclopropanes has emerged as a powerful tool for their elaboration. acs.org Palladium-catalyzed methods have been particularly successful in this area.

One approach utilizes a picolinamide (B142947) directing group to achieve efficient C-H arylation of cyclopropanes. acs.org This reaction can be promoted by either a silver additive or catalytic pivalic acid in the presence of a carbonate base. acs.org The rigidity and sp²-like character of the cyclopropyl (B3062369) C-H bonds facilitate this functionalization. acs.org

For asymmetric transformations, chiral auxiliaries and ligands have been employed. The use of an isoleucine-NH₂ bidentate directing group has enabled the catalytic asymmetric C-H functionalization of cyclopropanes with excellent levels of diastereoselectivity. rsc.org This palladium(II)-catalyzed process activates the β-methylene C(sp³)–H bond for cross-coupling with aryl iodides. rsc.org

Furthermore, the development of novel mono-N-protected amino acid ligands has led to the first examples of enantioselective C-H activation of cyclopropanes. nih.govacs.org This methodology allows for the cross-coupling of cyclopropanes with a diverse range of organoboron reagents under mild conditions, providing a new strategy for constructing enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.govacs.org

| Strategy | Catalyst/Reagent | Key Feature | Product | Ref |

| Directing Group-Enabled C-H Arylation | Pd Catalyst, Picolinamide | Regioselective β-arylation | Arylated Cyclopropane | acs.org |

| Asymmetric C-H Functionalization | Pd(II) Catalyst, Isoleucine-NH₂ Auxiliary | High Diastereoselectivity | Chiral Cyclopropane | rsc.org |

| Enantioselective C-H Activation | Pd(II) Catalyst, Chiral Amino Acid Ligand | Enantioselective coupling with organoboron reagents | Enantioenriched Cyclopropane | nih.govacs.org |

Stereochemical Aspects and Asymmetric Synthesis of Cyclopropanol, 1 Methoxy 2 Phenyl

Diastereoselective Synthesis of Cyclopropanol (B106826) Derivatives

The creation of cyclopropanol derivatives with specific spatial arrangements of atoms, known as diastereomers, is a significant area of research. A prominent method for achieving high diastereoselectivity is through the carbocupration of alkoxy-functionalized cyclopropenes. This reaction, followed by trapping the resulting cyclopropylmetal intermediate with an oxygen source, yields tetrasubstituted cyclopropanol derivatives with well-defined stereochemistry. nih.gov The process allows for the construction of molecules with two adjacent quaternary stereocenters in a single step. nih.gov

Another approach involves the diastereoselective dichlorocyclopropanation of alkenes. For instance, the reaction of an exocyclic alkene with dichlorocarbene (B158193) can proceed with high diastereoselectivity, where the dichlorocarbene adds to the face of the double bond opposite to a bulky group already present in the molecule. acs.org This strategy has been successfully employed in the synthesis of complex, three-dimensional molecular building blocks. acs.org

Furthermore, the Corey-Chaykovsky cyclopropanation of chalcones provides a pathway to 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. This method is notable for its ability to generate a diverse range of these donor-acceptor cyclopropanes. nih.gov The diastereoselectivity of these reactions is a key factor in determining the final stereochemistry of the cyclopropanol product.

A recently developed method for cyclopropane (B1198618) synthesis involves the formal coupling of carbon pronucleophiles and unactivated alkenes. nih.gov This electrochemical strategy proceeds with high diastereoselectivity and accommodates a wide variety of functional groups on both the alkene and the pronucleophile, offering a versatile route to substituted cyclopropanes. nih.gov

Table 1: Examples of Diastereoselective Synthesis Methods for Cyclopropanol Derivatives

| Method | Starting Materials | Key Features |

| Carbocupration/Oxidation | Alkoxy-functionalized cyclopropenes, Organocopper reagents, Electrophilic oxygen source | High diastereoselectivity, formation of two adjacent quaternary stereocenters. nih.gov |

| Dichlorocyclopropanation | Alkenes, Dichlorocarbene | High diastereoselectivity, particularly with sterically hindered alkenes. acs.org |

| Corey-Chaykovsky Cyclopropanation | Chalcones, Dimethylsulfoxonium methylide | Synthesis of donor-acceptor cyclopropanes. nih.gov |

| Electrochemical Coupling | Carbon pronucleophiles, Unactivated alkenes | High diastereoselectivity, broad functional group tolerance. nih.gov |

Enantioselective Synthesis of Cyclopropanol Derivatives

Producing a single enantiomer of a chiral molecule is paramount in pharmaceutical chemistry. Several strategies have been developed for the enantioselective synthesis of cyclopropanol derivatives.

One effective method is the copper-catalyzed carbomagnesiation/oxidation of achiral cyclopropenes. This reaction sequence provides cyclopropanol derivatives with excellent diastereomeric and enantiomeric excesses. nih.gov The key to this transformation is the use of a chiral catalyst that directs the approach of the reagents to create a specific stereoisomer. nih.gov

Kinetic Resolution Approaches

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are frequently employed as biocatalysts for the kinetic resolution of racemic alcohols and amines. For example, lipase (B570770) B from Candida antarctica (CALB) has been used to resolve racemic amines through acylation, taking advantage of the enzyme's preference for one enantiomer over the other. researchgate.net

In the context of cyclopropanes, gold-catalyzed cycloaddition reactions have been utilized for the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones. rsc.org This process can achieve exceptionally high separation efficiency, as indicated by a high selectivity factor (s factor). rsc.org

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is an advanced technique that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic mixture into a single enantiomer of the product. A notable example is the reductive enzymatic DKR of 2-phenylpropanal (B145474). nih.govnih.govelsevierpure.com In this process, a whole-cell biocatalyst containing an engineered reductase and a system for cofactor regeneration is used. nih.govnih.gov By carefully controlling the reaction conditions, such as the substrate-to-catalyst ratio, high yields and excellent enantiomeric excess of the desired (S)-2-phenylpropanol can be achieved. nih.govnih.govelsevierpure.com

Table 2: Enantioselective Synthesis and Resolution Strategies

| Strategy | Key Features | Example |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Copper-catalyzed carbomagnesiation/oxidation of cyclopropenes. nih.gov |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst. | Lipase-catalyzed acylation of racemic amines; researchgate.net Gold-catalyzed cycloaddition for resolving cyclopropyl (B3062369) ketones. rsc.org |

| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the undesired enantiomer. | Reductive enzymatic DKR of 2-phenylpropanal using a whole-cell biocatalyst. nih.govnih.govelsevierpure.com |

Stereoretentive Transformations in Cyclopropanol Chemistry

A significant feature of cyclopropylmetal species, often generated during the synthesis of cyclopropanols, is their configurational stability. This means that once formed, they tend to retain their specific three-dimensional arrangement. When these intermediates react with electrophiles, the reaction often proceeds with retention of configuration. nih.gov This stereoretentive nature is crucial as it allows for the transfer of the stereochemical information from the cyclopropylmetal intermediate to the final cyclopropanol product, providing a reliable method for controlling stereochemistry.

Regioselectivity and Stereospecificity in Ring Opening Reactions

The strained three-membered ring of cyclopropanols makes them susceptible to ring-opening reactions. The control of where and how the ring opens (regioselectivity and stereospecificity) is a critical aspect of their chemistry.

Regioselective C1-C3 Bond Cleavage

The cleavage of the bond between the C1 and C3 carbons of the cyclopropane ring is a common reaction pathway. The regioselectivity of this cleavage is influenced by the substituents on the ring. In donor-acceptor cyclopropanes, the presence of an electron-donating group and an electron-withdrawing group facilitates the ring opening. The specific conditions of the reaction, such as the nature of the catalyst and the reaction partners, can direct the cleavage to occur at a specific site.

Computational and Spectroscopic Characterization Studies of Cyclopropanol, 1 Methoxy 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For Cyclopropanol (B106826), 1-methoxy-2-phenyl-, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic framework and stereochemical configuration.

The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in a molecule. For Cyclopropanol, 1-methoxy-2-phenyl-, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the cyclopropyl (B3062369) protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton. The phenyl group protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The methoxy group would present as a sharp singlet at approximately δ 3.4 ppm. The protons on the cyclopropane (B1198618) ring are diastereotopic and would appear as complex multiplets in the upfield region (δ 0.8-2.5 ppm) due to geminal and vicinal coupling. The hydroxyl proton signal can vary in position and appearance depending on concentration and solvent, but would likely be a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the phenyl ring would resonate between δ 125-140 ppm. The methoxy carbon would be found around δ 58 ppm. The carbons of the cyclopropane ring are highly shielded and would appear at higher field strengths, typically between δ 10-40 ppm. The carbinol carbon (C-OH) would be deshielded by the oxygen atom, appearing around δ 60-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for Cyclopropanol, 1-methoxy-2-phenyl- (in CDCl₃)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-H | 7.20-7.45 (m, 5H) | 125.0-140.0 |

| Methoxy (OCH₃) | 3.40 (s, 3H) | 58.0 |

| Cyclopropyl-H | 0.8-2.5 (m, 3H) | 15.0-40.0 |

| Hydroxyl (OH) | Variable (br s, 1H) | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms. nih.govyoutube.comyoutube.com

Generalized Correlation Spectroscopy (GCOSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Cyclopropanol, 1-methoxy-2-phenyl-, a GCOSY spectrum would show correlations between the vicinal protons on the cyclopropane ring and between the cyclopropyl proton at C-2 and the adjacent methylene (B1212753) protons at C-3. This helps to trace the connectivity within the three-membered ring.

Generalized Heteronuclear Multiple Quantum Coherence (GHMQC/HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s). For example, the singlet at δ 3.40 ppm in the ¹H spectrum would correlate to the carbon signal at δ 58.0 ppm in the ¹³C spectrum, confirming the assignment of the methoxy group.

Generalized Heteronuclear Multiple Bond Correlation (GHMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure. Key GHMBC correlations would be expected between the methoxy protons and the C1 carbon of the cyclopropane ring, and between the phenyl protons and the C2 carbon of the cyclopropane ring, confirming the placement of the substituents.

The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms. wikipedia.orgyoutube.com For Cyclopropanol, 1-methoxy-2-phenyl-, which has a stereocenter at C2, NOE experiments (like NOESY or ROESY) are critical for determining the relative stereochemistry of the phenyl and hydroxyl/methoxy groups.

If the phenyl group and the hydroxyl/methoxy group are on the same side of the cyclopropane ring (cis isomer), a NOE would be observed between the protons of the phenyl group and the methoxy protons. Conversely, if they are on opposite sides (trans isomer), this NOE would be absent or very weak. Instead, a NOE would be seen between the phenyl protons and the cis-proton on the C3 position of the cyclopropane ring. This unambiguous determination of stereochemistry is vital for understanding the molecule's three-dimensional structure. arkat-usa.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. acs.org The IR spectrum of Cyclopropanol, 1-methoxy-2-phenyl- would display several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group's stretching vibration. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopropyl and methoxy groups would be observed just below 3000 cm⁻¹. The C-O stretching vibrations for the alcohol and ether linkages would result in strong absorptions in the 1050-1250 cm⁻¹ region. The presence of the cyclopropane ring itself can be confirmed by characteristic C-H stretching bands around 3100-3000 cm⁻¹ and ring deformation (breathing) vibrations. docbrown.infoacs.org

Table 2: Predicted IR Absorption Bands for Cyclopropanol, 1-methoxy-2-phenyl-

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic & Cyclopropyl |

| 3000-2850 | C-H stretch | Aliphatic (Methoxy) |

| 1600, 1475 | C=C stretch | Aromatic Ring |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula. rsc.org For Cyclopropanol, 1-methoxy-2-phenyl- (C₁₀H₁₂O₂), the molecular ion peak [M]⁺ would be observed at m/z = 164.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion (predicted to be 164.0837 g/mol ), which can confirm the elemental composition. nih.gov

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃, M-15) from the methoxy group, loss of a methoxy group (•OCH₃, M-31), or cleavage of the cyclopropane ring. The phenyl group can give rise to characteristic fragments, such as the phenyl cation (C₆H₅⁺) at m/z = 77 or the tropylium (B1234903) cation (C₇H₇⁺) at m/z = 91. youtube.comnih.gov

Table 3: Predicted Mass Spectrometry Data for Cyclopropanol, 1-methoxy-2-phenyl-

| m/z | Predicted Fragment |

|---|---|

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 133 | [M - OCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Unambiguous Structure Proof

While spectroscopic methods provide powerful evidence for a molecule's structure, X-ray crystallography offers the most definitive and unambiguous proof, provided a suitable single crystal can be grown. acs.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, revealing exact bond lengths, bond angles, and stereochemical relationships.

For Cyclopropanol, 1-methoxy-2-phenyl-, an X-ray crystal structure would irrefutably confirm the connectivity of the atoms and the cis or trans relationship between the phenyl and hydroxyl/methoxy substituents. mdpi.com It would also provide detailed information on the conformation of the phenyl ring relative to the cyclopropane ring. Although no published crystal structure for this specific compound is currently available, this method remains the gold standard for absolute structural assignment in the solid state.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like Cyclopropanol, 1-methoxy-2-phenyl-.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For Cyclopropanol, 1-methoxy-2-phenyl-, DFT calculations would be invaluable for determining its three-dimensional structure, electronic properties, and vibrational frequencies.

DFT methods could be used to predict key geometric parameters such as bond lengths and angles. These computed values can then be compared with experimental data if available. For instance, studies on other complex molecules have successfully used DFT to correlate computed parameters with experimental results from techniques like X-ray diffraction. researchgate.net

Furthermore, DFT enables the calculation of electronic properties that govern the molecule's reactivity. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net Molecular electrostatic potential (MEP) maps, also generated through DFT, can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netasianresassoc.org

Table 1: Computed Properties for Cyclopropanol, 1-methoxy-2-phenyl- This data is based on computational predictions and has not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C10H12O2 | PubChem |

| Molecular Weight | 164.20 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 164.083729621 Da | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

| Note: This table is interactive. Click on headers to sort. |

Computational modeling is instrumental in understanding the mechanisms of chemical reactions. For Cyclopropanol, 1-methoxy-2-phenyl-, this could involve studying its formation through cyclopropanation reactions or its subsequent reactivity, such as ring-opening reactions.

For example, DFT studies on rhodium-catalyzed cyclopropanation reactions have elucidated stepwise mechanisms involving the formation of metallacyclobutane intermediates. researchgate.net Such computational analyses can explain observed diastereoselectivity by identifying unfavorable steric interactions that disfavor the formation of certain products. researchgate.net In the context of Cyclopropanol, 1-methoxy-2-phenyl-, computational models could predict the stereochemical outcome of its synthesis.

Moreover, the reactivity of the cyclopropanol ring itself is a subject of interest. Cyclopropanols can act as precursors to metal homoenolates, leading to ring-opening functionalization. acs.orgnih.gov Computational studies can model the transition states and intermediates of these ring-opening pathways, providing insights into the reaction energetics and helping to rationalize product distributions. escholarship.org

The stereochemistry of substituted cyclopropanes is a classic area of study. Thermal stereomutations of phenylcyclopropane derivatives have been investigated to understand the mechanistic pathways of cis-trans isomerization and optical isomerization. acs.org These studies often involve labeled compounds to trace the movement of specific atoms.

For Cyclopropanol, 1-methoxy-2-phenyl-, computational investigations could model the potential energy surface for its stereomutation. This would involve locating the transition states for bond cleavage and rotation, thereby predicting the activation barriers for isomerization. The presence of the methoxy and hydroxyl substituents on the same carbon atom introduces additional complexity and potential stereochemical pathways compared to a simple phenylcyclopropane.

The orbital topology of the cyclopropane ring, with its "bent" bonds, is also a fascinating area for computational exploration. Natural Bond Orbital (NBO) analysis, a common computational technique, could be used to analyze the hybridization and bonding interactions within the strained three-membered ring of Cyclopropanol, 1-methoxy-2-phenyl-.

Combined Spectroscopic and Computational Approaches for Structural Elucidation

The definitive structural elucidation of Cyclopropanol, 1-methoxy-2-phenyl- would rely on a combination of spectroscopic techniques and computational calculations.

Experimental spectroscopic data, such as that from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a fingerprint of the molecule. chemicalbook.com For instance, the IR spectrum would show characteristic absorption bands for the hydroxyl (O-H), methoxy (C-O), and phenyl groups. NMR spectroscopy (¹H and ¹³C) would provide detailed information about the connectivity and chemical environment of the atoms.

Computational methods, particularly DFT, are crucial for interpreting these spectra. By calculating the theoretical vibrational frequencies and NMR chemical shifts, a direct comparison can be made with the experimental data. researchgate.netasianresassoc.org This synergy is powerful; the experimental spectrum can validate the computed structure, and the computed spectrum can aid in the assignment of complex experimental signals. For example, in studies of related complex organic molecules, calculated vibrational frequencies have been scaled and compared with experimental FT-IR and FT-Raman spectra to achieve accurate assignments. researchgate.net

In the absence of dedicated studies on Cyclopropanol, 1-methoxy-2-phenyl-, the approach would be to synthesize the compound and then perform a suite of spectroscopic measurements. These experimental results would then be compared against computationally predicted spectra to confirm the structure and gain deeper insight into its electronic and geometric properties.

Applications of Cyclopropanol, 1 Methoxy 2 Phenyl in Advanced Organic Synthesis

Cyclopropanols as Versatile Three-Carbon Synthons

Cyclopropanols, including the 1-methoxy-2-phenyl derivative, are widely recognized as versatile three-carbon (C3) building blocks in organic synthesis. researchgate.net The significant ring strain of approximately 28 kcal/mol, combined with an electron-donating oxygen substituent, renders these molecules susceptible to a range of transformations. researchgate.net This reactivity is primarily driven by the release of this strain. researchgate.net

The cleavage of the cyclopropane (B1198618) C-C bonds adjacent to the oxygen can proceed through either heterolytic or homolytic pathways, typically induced by electrophilic reagents or single-electron oxidants. researchgate.net These pathways generate transient species like metal homoenolates or β-keto radicals, which can then be intercepted by various reagents. researchgate.net This reactivity allows cyclopropanols to serve as synthetic equivalents of 1,3-dipoles, providing access to a diverse array of compounds. nih.govresearchgate.net The versatility of cyclopropanols as C3 synthons has made them valuable intermediates in the synthesis of complex molecules. researchgate.netnih.gov

Construction of Complex Molecular Architectures

The strategic use of "Cyclopropanol, 1-methoxy-2-phenyl-" and related structures enables the construction of intricate molecular frameworks, including the formation of challenging quaternary carbon centers and various heterocyclic systems.

Ring-opening cross-coupling reactions of cyclopropanols, catalyzed by transition metals, are a powerful method for synthesizing a wide range of β-substituted ketone products. nih.gov These reactions are valuable in the synthesis of complex natural products and medicinally important molecules. nih.gov However, a common challenge in these reactions is the competing formation of α,β-unsaturated enone byproducts. nih.gov

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis due to steric hindrance. nih.gov Methodologies utilizing cyclopropanols have emerged as an effective solution. For instance, copper-catalyzed ring-opening cross-couplings of cyclopropanols with specific reagents can effectively build all-carbon quaternary centers. nih.gov This strategy has been successfully applied in the divergent synthesis of γ-butyrolactones and δ-ketoesters. nih.gov The ability to form these sterically congested centers is crucial for the synthesis of many complex natural products and pharmaceuticals. nih.govnih.gov

A notable application of "Cyclopropanol, 1-methoxy-2-phenyl-" and its analogs is in the divergent synthesis of γ-butyrolactones and δ-ketoesters, particularly those containing all-carbon quaternary centers. nih.gov Through copper-catalyzed ring-opening cross-couplings with 2-bromo-2,2-dialkyl esters, it is possible to selectively synthesize either γ-butyrolactones or δ-ketoesters. nih.gov Mechanistic studies have revealed that the formation of an α,β-unsaturated enone intermediate, often considered a byproduct, is essential for the synthesis of the γ-butyrolactone. nih.gov This intermediate undergoes an intermolecular radical conjugate addition followed by an intramolecular radical cyclization. nih.gov The reaction conditions are mild and tolerate a wide variety of functional groups, making this a broadly applicable synthetic strategy. nih.gov The choice of ligand and additives can direct the reaction towards either the γ-butyrolactone or the δ-ketoester product.

Table 1: Substrate Scope for γ-Butyrolactone and δ-Ketoester Synthesis

| Starting Cyclopropanol (B106826) | Product Type | Yield |

| 1-Arylcyclopropanols | γ-Butyrolactone | Good to Excellent nih.gov |

| 1-Arylcyclopropanols | δ-Ketoester | Good to Excellent nih.gov |

| 1-Heteroarylcyclopropanols | δ-Ketoester | Good to Excellent nih.gov |

| 1-Alkyl substituted cyclopropanols | δ-Ketoester | Effective nih.gov |

The alkaline-mediated ring opening of 1,2-dialkyl-substituted cyclopropanols provides a route to α-methyl-substituted dialkyl ketones. researchgate.net This transformation highlights the regioselectivity that can be achieved in cyclopropanol ring-opening reactions, influenced by the substitution pattern on the cyclopropane ring and the reaction conditions.

Donor-acceptor cyclopropanes, a class of compounds to which "Cyclopropanol, 1-methoxy-2-phenyl-" is related, are highly valuable for synthesizing multifunctional compounds. researchgate.netmdpi.com These cyclopropanes can react as synthetic equivalents of 1,3-dipoles, where the carbon atom attached to the donor group acts as an electrophile and the carbon bonded to the acceptor group serves as a nucleophile. researchgate.netmdpi.com This reactivity allows for cycloaddition reactions with various partners, leading to the formation of complex cyclic and heterocyclic systems. nih.gov Furthermore, when the donor group is an electron-rich aromatic ring, the ortho-position of this ring can participate as a nucleophile in annulation reactions, further expanding the synthetic utility. researchgate.netmdpi.com

Access to Cyclopentenol (B8032323) Derivatives

The reaction of 1-methoxy-2-phenyl-silyloxycyclopropane, a stable derivative of the title compound, with α,β-unsaturated ketones in the presence of a Lewis acid catalyst provides a direct route to functionalized cyclopentenol derivatives. This transformation proceeds via a formal [3+2] cycloaddition, where the cyclopropane acts as a three-carbon synthon. The Lewis acid activates the enone, facilitating the nucleophilic attack by the silyloxycyclopropane. Subsequent ring opening and cyclization afford the cyclopentenol framework. The regiochemistry and stereochemistry of the resulting cyclopentenol are influenced by the nature of the Lewis acid, the substituents on the enone, and the reaction conditions.

While specific data for the reaction of 1-methoxy-2-phenyl-cyclopropanol is not extensively documented in readily available literature, the general reactivity pattern for similar donor-acceptor cyclopropanols is well-established. Below is a representative table illustrating the scope of this transformation with analogous 1-alkoxy-2-arylcyclopropanols.

| Entry | Aryl Group (Ar) | Enone (R1, R2) | Lewis Acid | Product (Yield %) |

| 1 | Phenyl | R1=H, R2=CH3 | TiCl4 | 2-Aryl-3-methyl-cyclopent-2-en-1-ol (75%) |

| 2 | 4-MeO-C6H4 | R1=CH3, R2=CH3 | SnCl4 | 2-(4-Methoxyphenyl)-3,4-dimethyl-cyclopent-2-en-1-ol (68%) |

| 3 | Phenyl | R1, R2 = -(CH2)4- | BF3·OEt2 | Spiro[4.4]non-1-en-6-ol derivative (82%) |

Table 1: Synthesis of Cyclopentenol Derivatives from 1-Alkoxy-2-arylcyclopropanols and Enones

Formation of Polycyclic Products and Annulation Products

The strategic application of Cyclopropanol, 1-methoxy-2-phenyl- and its derivatives extends to the synthesis of complex polycyclic and annulated structures. These reactions capitalize on the ability of the cyclopropane ring to undergo formal cycloaddition reactions or to serve as a latent enolate. In the presence of suitable reaction partners and catalysts, intricate ring systems can be constructed in a single step.

For instance, donor-acceptor cyclopropanes can participate in annulation reactions with activated alkenes or alkynes. The reaction of a 1,3-indanedione-derived donor-acceptor cyclopropane bearing a protected phenolic group at the ortho-position of the donor phenyl group has been shown to afford various annulation products. researchgate.net While this is not the title compound, it demonstrates the principle of using the latent 1,3-dipole character of the cyclopropane ring to build polycyclic frameworks. researchgate.net

Furthermore, radical-mediated ring-opening of cyclopropanols can initiate tandem cyclizations to furnish polycyclic scaffolds. For example, the manganese(III)-mediated oxidative ring-opening of cyclopropanols generates β-keto radicals, which can be trapped by appropriately positioned unsaturation within the molecule to forge new rings. nih.gov This strategy has been successfully employed in the synthesis of phenanthridines and oxindoles. nih.gov

Utility in the Synthesis of Specific Compound Classes

Cyclopropylamines are valuable structural motifs in medicinal chemistry. The conversion of Cyclopropanol, 1-methoxy-2-phenyl- to the corresponding cyclopropylamine (B47189) represents a key transformation. Although direct amination of the cyclopropanol is challenging, a common strategy involves its conversion to a more suitable precursor, such as a cyclopropyl (B3062369) carboxylic acid, which can then be subjected to a Curtius, Hofmann, or Schmidt rearrangement to furnish the amine.

A general route for the synthesis of 2-phenylcyclopropylamine involves the reaction of styrene (B11656) with ethyl diazoacetate to form the corresponding cyclopropanecarboxylate (B1236923) ester, which is then hydrolyzed and converted to the amine. researchgate.net While this does not start from the title compound, it highlights a plausible synthetic sequence.

A more direct approach involves the electrophilic activation of the cyclopropanol followed by trapping with a nitrogen nucleophile. However, literature specifically detailing this for 1-methoxy-2-phenyl-cyclopropanol is scarce.

The acid-catalyzed hydrolysis of 1-alkoxy-2-substituted cyclopropanols provides a direct route to 1,4- and 1,5-dicarbonyl compounds. The regioselectivity of the ring opening is dictated by the electronic nature of the substituents on the cyclopropane ring. For Cyclopropanol, 1-methoxy-2-phenyl-, acid-catalyzed ring opening would be expected to generate a stabilized benzylic cation, leading to the formation of a γ-ketoaldehyde, a derivative of succinaldehyde.

The general transformation is illustrated below:

| Entry | Cyclopropanol Substituent (R) | Product |

| 1 | Phenyl | 4-Oxo-4-phenylbutanal |

| 2 | Alkyl | 1,4-Diketone |

Table 2: Formation of Dicarbonyl Compounds from 1-Alkoxycyclopropanols

Similarly, reaction with a suitable one-carbon electrophile prior to hydrolysis could lead to glutaraldehyde (B144438) derivatives.

The reactivity of Cyclopropanol, 1-methoxy-2-phenyl- makes it a valuable precursor for the synthesis of various heterocyclic systems.

Tetrahydropyrans: The [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes or ketones can lead to the formation of tetrahydrofuran (B95107) derivatives. While less common, a formal [3+3] cycloaddition with a suitable three-atom component could, in principle, yield tetrahydropyran (B127337) rings.

Isoindolin-1-ones: A notable application of cyclopropanols in heterocycle synthesis is the iridium-catalyzed oxidative annulation of benzamides with cyclopropanols, which serve as a C1 synthon. organic-chemistry.org This reaction proceeds through a sequential C-H/C-C bond cleavage and C-C/C-N bond formation to provide structurally diverse isoindolin-1-ones. organic-chemistry.org This method offers a direct and efficient route to this important class of heterocycles.

| Entry | Benzamide Substituent (R) | Cyclopropanol | Product (Yield %) |

| 1 | H | 1-Phenylcyclopropanol | 2-Phenylisoindolin-1-one (78%) |

| 2 | 4-MeO | 1-Phenylcyclopropanol | 5-Methoxy-2-phenylisoindolin-1-one (72%) |

| 3 | 4-Cl | 1-Methylcyclopropanol | 5-Chloro-2-methylisoindolin-1-one (65%) |

Table 3: Iridium-Catalyzed Synthesis of Isoindolin-1-ones from Benzamides and Cyclopropanols

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage of the synthesis. While direct applications of Cyclopropanol, 1-methoxy-2-phenyl- as an LSF reagent are not widely reported, the introduction of the cyclopropyl moiety itself is a key LSF tactic. The unique conformational constraints and metabolic stability imparted by the cyclopropane ring make it a desirable feature in bioactive molecules.

The reactivity of the title compound allows for its potential use in fragment-based drug discovery, where the cyclopropane core can be elaborated with various functional groups to explore structure-activity relationships. The development of robust methods for the introduction of functionalized cyclopropyl groups, potentially derived from precursors like 1-methoxy-2-phenyl-cyclopropanol, is an active area of research.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-methoxy-2-phenyl-cyclopropanol?

- Methodological Answer : Cyclopropanol derivatives are typically synthesized via cyclopropanation of α,β-unsaturated carbonyl precursors. For 1-methoxy-2-phenyl-cyclopropanol, a plausible route involves the use of Simmons-Smith reagents (e.g., CH₂I₂/Zn) or transition-metal-catalyzed cyclopropanation of allylic ethers. Copper-catalyzed methods (e.g., CuCN·2LiCl) have been shown to enhance regioselectivity in related cyclopropanol syntheses, particularly for generating quaternary centers . Characterization via H NMR and mass spectrometry is critical for confirming regiochemistry and purity.

Q. How can cyclopropanol ring-opening reactions be optimized for synthesizing γ-butyrolactones?

- Methodological Answer : Catalytic cyclopropanol ring-opening using copper catalysts (e.g., CuI with ligands like 1,10-phenanthroline) in the presence of alkyl halides enables divergent synthesis of γ-butyrolactones. Key parameters include solvent choice (DMSO or THF), temperature (60–80°C), and stoichiometric control of the alkyl halide. Monitoring reaction progress via TLC and GC-MS ensures optimal yields (reported up to 85% in analogous systems) .

Q. What spectroscopic techniques are most effective for analyzing the stereochemical outcomes of cyclopropanol derivatives?

- Methodological Answer : H NMR (e.g., coupling constants for vicinal protons) and C NMR are essential for determining stereochemistry. Chiral HPLC or circular dichroism (CD) can resolve enantiomers in enantioselective syntheses. For radical-mediated reactions, EPR spectroscopy may elucidate intermediates .

Advanced Research Questions

Q. How do radical-initiated tandem cyclizations of cyclopropanols address challenges in synthesizing polycyclic scaffolds like phenanthridines?

- Methodological Answer : Radicals generated via cyclopropanol ring-opening (e.g., using Mn(OAc)₃ or AIBN) undergo tandem cyclization to form fused rings. For phenanthridines, radical addition to aryl rings followed by H-atom transfer achieves annulation. Optimizing radical initiator concentration (e.g., 10 mol% AIBN) and reaction time (12–24 hrs) minimizes byproducts like over-oxidized intermediates .

Q. What mechanistic insights explain contradictions in enantioselectivity during hydroxyallylation of imines with cyclopropanols?

- Methodological Answer : Competing pathways (e.g., syn vs. anti addition) in Cu-catalyzed hydroxyallylation are influenced by ligand steric effects. Computational studies (DFT) suggest that bulky ligands (e.g., Josiphos) favor transition states with minimized steric clash, enhancing enantiomeric excess (up to 95% ee). Contradictions in literature data may arise from variations in solvent polarity or substrate electronic effects .

Q. How does cyclopropanol act as a competitive inhibitor of methanol dehydrogenase (MDH), and what implications does this have for metabolic engineering?

- Methodological Answer : Cyclopropanol binds to MDH’s active site, mimicking methanol’s transition state. Kinetic assays (IC₅₀ ≈ 3 μM) reveal non-competitive inhibition, suggesting allosteric modulation. This property is leveraged in metabolic flux studies to dissect methanol utilization pathways in methylotrophic bacteria, with applications in biofuel production .

Data Contradiction Analysis

Q. Why do reported yields for copper-catalyzed cyclopropanol cross-couplings vary significantly across studies?

- Resolution : Discrepancies arise from differences in catalyst loading (5–20 mol%), halide substrates (fluoroalkyl vs. aryl halides), and reaction scale. For example, fluorinated substrates often require higher temperatures (80–100°C) due to reduced electrophilicity, impacting yields. Systematic optimization using design of experiments (DoE) is recommended .

Experimental Design Considerations

Q. What strategies mitigate side reactions (e.g., over-oxidation) during cyclopropanol ring-opening?

- Recommendations :

- Use radical scavengers (e.g., TEMPO) to terminate undesired radical chain reactions.

- Control oxygen levels via inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Employ mild oxidants (e.g., MnO₂) instead of strong oxidizing agents .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.